Binding Affinity (Thermal Stability): LNA-G amidite vs. DNA and 2'-O-Me Phosphoramidites
Oligonucleotides synthesized with LNA-G amidite exhibit a substantial increase in duplex melting temperature (Tm) compared to those made with standard DNA or 2′-O-Me RNA phosphoramidites. This differential is the foundation of LNA's utility in applications requiring high affinity with short sequences, such as miRNA profiling or SNP detection. The quantifiable difference in Tm gain per modification is a direct procurement consideration when selecting a monomer for challenging hybridization targets. [1]
| Evidence Dimension | Increase in duplex melting temperature (ΔTm) per monomer modification |
|---|---|
| Target Compound Data | +3 to +8 °C per LNA monomer (for DNA complement) [1]; +3 to +9 °C per LNA monomer (for RNA complement) [2] |
| Comparator Or Baseline | DNA phosphoramidite (baseline, 0 °C gain); 2'-O-Me RNA phosphoramidite: <+1 °C per modification [1] |
| Quantified Difference | LNA provides a 3-8x greater Tm increase per base than 2'-O-Me modification for DNA targets. |
| Conditions | UV thermal denaturation in near-physiological buffer conditions (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.0). [1] |
Why This Matters
This magnitude of Tm gain enables the design of shorter, more specific probes (e.g., 8-15mer LNA probes vs. 20-30mer DNA probes), reducing synthesis costs and improving mismatch discrimination.
- [1] Kurreck, J., Wyszko, E., Gillen, C., & Erdmann, V. A. (2002). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 30(9), 1911-1918. View Source
- [2] CACLP体外诊断资讯网. (2022). LNA身份大揭秘 [All About LNA]. Data aggregated from literature review. View Source
